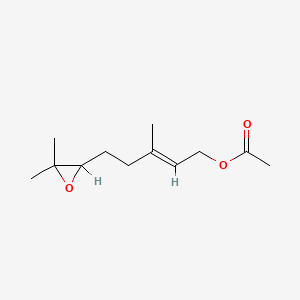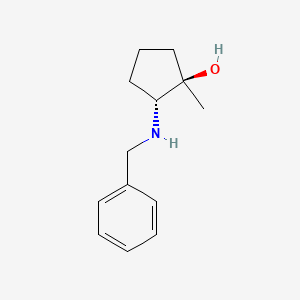
1,1'-Iminodicyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Iminodicyclohexanecarbonitrile: is an organic compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . It is characterized by the presence of two cyclohexane rings connected by an imine group and a nitrile group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,1’-Iminodicyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia and hydrogen cyanide under controlled conditions. The reaction typically proceeds as follows:
- The imine intermediate then reacts with hydrogen cyanide to form 1,1’-Iminodicyclohexanecarbonitrile.
Cyclohexanone: reacts with to form an imine intermediate.
Industrial Production Methods:
In industrial settings, the production of 1,1’-Iminodicyclohexanecarbonitrile often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
1,1’-Iminodicyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.
Major Products:
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Iminodicyclohexanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Iminodicyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. Additionally, the imine group can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Cyclohexanecarbonitrile: Similar structure but lacks the imine group.
1,1’-Iminodicyclohexane: Similar structure but lacks the nitrile group.
Cyclohexylamine: Contains an amine group instead of the nitrile group.
Uniqueness:
1,1’-Iminodicyclohexanecarbonitrile is unique due to the presence of both imine and nitrile functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-[(1-cyanocyclohexyl)amino]cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-11-13(7-3-1-4-8-13)17-14(12-16)9-5-2-6-10-14/h17H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJEMWYNBRZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607299 |
Source


|
| Record name | 1,1'-Azanediyldi(cyclohexane-1-carbonitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41556-40-5 |
Source


|
| Record name | 1,1'-Azanediyldi(cyclohexane-1-carbonitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one hydrochloride](/img/structure/B8177984.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester](/img/structure/B8177991.png)

![(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B8178004.png)
![1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one](/img/structure/B8178006.png)

![2-[(2R,3R,4R,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-chloro-4-methyloxolan-3-yl]benzoic acid](/img/structure/B8178012.png)
![[4-[(1-Ethoxy-4-methyl-1-oxopentan-2-yl)-methylsulfamoyl]phenyl]methylazanium;chloride](/img/structure/B8178033.png)
![6-[6-(5-Aminopyridin-2-yl)pyridin-2-yl]pyridin-3-amine](/img/structure/B8178052.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8178066.png)


